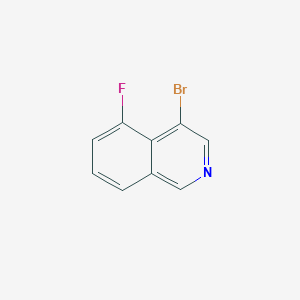

4-Bromo-5-fluoroisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-7-5-12-4-6-2-1-3-8(11)9(6)7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKQXDIDVOSHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401308924 | |

| Record name | 4-Bromo-5-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351457-58-4 | |

| Record name | 4-Bromo-5-fluoroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351457-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-5-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401308924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 5 Fluoroisoquinoline and Analogous Structures

Established Synthetic Pathways for Halogenated Isoquinolines

Traditional methods for synthesizing halogenated isoquinolines often involve direct halogenation or the use of functionalized precursors. These established pathways provide foundational strategies for accessing a variety of halogenated isoquinoline (B145761) derivatives.

Direct Halogenation Protocols

Direct halogenation of the isoquinoline core can be challenging due to the inherent electronic properties of the heterocyclic system, which typically direct electrophilic substitution to the C5 or C8 positions. However, methods for selective C4 halogenation have been developed.

One effective strategy involves a dearomatization-electrophilic substitution-rearomatization sequence. In this one-pot procedure, the isoquinoline is first treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to mediate dearomatization. This is followed by electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The final step is an acid-promoted rearomatization to yield the 4-halogenated isoquinoline. acs.org This method demonstrates high site selectivity for the C4 position and is tolerant of various functional groups on the benzene (B151609) ring of the isoquinoline. acs.org For instance, isoquinoline reacts with NBS under these conditions to produce 4-bromoisoquinoline (B23445) in good yield. acs.org

Precursor-Based Synthesis from Functionalized Isoquinolines

An alternative to direct halogenation is the synthesis from isoquinolines that already bear a functional group, which can be converted into a halogen.

4-Bromoisoquinoline is a key intermediate in the synthesis of various substituted isoquinolines. lookchem.com It can be prepared through several methods, including the bromination of isoquinoline hydrobromide salt, although this often requires high temperatures. quickcompany.in A more recent, metal-free approach involves the brominative annulation of 2-alkynyl arylimidates using a transient bromoiodane generated in situ. researchgate.net

Once obtained, 4-bromoisoquinoline can be a precursor to other 4-substituted isoquinolines. For example, it can be converted to 4-aminoisoquinoline (B122460) through ammonolysis. quickcompany.inchemicalbook.com This amino group can then be further transformed, as discussed in the next section. Additionally, the bromine at the C4 position can be exchanged for a fluorine atom through reactions with specific palladium complexes in the presence of silver fluoride (B91410) and potassium fluoride. google.com

The following table summarizes the synthesis of various 4-halogenated isoquinolines using a Boc₂O-mediated dearomatization strategy. acs.org

Table 1: Synthesis of 4-Halogenated Isoquinolines

| Starting Material | Halogenating Reagent | Product | Yield (%) |

|---|---|---|---|

| Isoquinoline | NBS | 4-Bromoisoquinoline | 62 |

| Isoquinoline | TCCA | 4-Chloroisoquinoline | 71 |

| 5-Nitroisoquinoline | NBS | 4-Bromo-5-nitroisoquinoline | 45 |

| 5-Bromoisoquinoline | NBS | 4,5-Dibromoisoquinoline | 77 |

| 6-Fluoroisoquinoline (B87247) | NBS | 4-Bromo-6-fluoroisoquinoline | 59 |

| 6-Methylisoquinoline | NBS | 4-Bromo-6-methylisoquinoline | 39 |

| 6-Methylisoquinoline | TCCA | 4-Chloro-6-methylisoquinoline | 81 |

The Balz-Schiemann reaction is a well-established method for introducing a fluorine atom onto an aromatic ring. wikipedia.orgquora.com This reaction involves the diazotization of a primary aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride. wikipedia.orgquora.com

In the context of isoquinoline synthesis, this reaction is particularly useful for converting an amino-substituted isoquinoline into its fluoro-substituted counterpart. For example, 4-aminoisoquinoline can be synthesized from 4-bromoisoquinoline and then converted to 4-fluoroisoquinoline (B1268607) via the Balz-Schiemann reaction. quickcompany.ingoogle.com This process involves reacting the 4-aminoisoquinoline with fluoroboric acid and sodium nitrite (B80452) to form the diazonium fluoroborate salt, which is then decomposed to give the final product. quickcompany.in While effective, this classic reaction can have safety risks associated with handling potentially explosive diazonium salts, especially on a larger scale. jove.com Innovations in this area include the use of other counterions like hexafluorophosphates and the development of continuous flow reactor protocols to minimize hazards. wikipedia.orgjove.com

Strategies Involving Protecting Groups in Dihydroisoquinoline Intermediates

Protecting groups are essential tools in multi-step organic synthesis to ensure chemoselectivity. organic-chemistry.orgwikipedia.orgpressbooks.pub In the synthesis of halogenated isoquinolines, protecting groups can be used to direct reactions to specific positions.

For instance, in the synthesis of 1,8-disubstituted tetrahydroisoquinolines, a 4-bromo substituent on a dihydroisoquinoline intermediate can act as a protecting group. This prevents the formation of a regioisomeric isoquinoline during a Bischler-Napieralski type cyclization. mdpi.com After the desired transformations are carried out on other parts of the molecule, the bromine protecting group can be removed, for example, through catalytic hydrogenation, to yield the final product. mdpi.com

Another strategy involves the use of N-pivaloyl protection on a phenylethylamine derivative. Ortho-lithiation directed by a fluorine substituent, followed by formylation and acid-catalyzed cyclization, can lead to the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770). nih.gov

Advanced Catalytic Approaches in Isoquinoline Synthesis

Modern synthetic chemistry has seen a rise in the use of catalytic methods to construct complex molecules like isoquinolines, often offering milder reaction conditions and greater efficiency than traditional approaches. niscpr.res.inajgreenchem.com

Copper and palladium-catalyzed reactions are prominent in this area. researchgate.netresearchgate.net For example, copper-catalyzed tandem C-C and C-N bond formation reactions have been developed for the synthesis of functionalized quinolines and can be adapted for isoquinolines. researchgate.net Similarly, palladium-catalyzed cyclization of o-halobenzimines with alkynes is a method for producing isoquinoline derivatives. niscpr.res.inajgreenchem.com

Ruthenium-catalyzed reactions have also emerged as a green and efficient way to synthesize isoquinolines. A notable example is the use of a Ru(II)/PEG-400 system for the C-H/N-N bond activation and functionalization of 1-(diphenylmethylene) hydrazine (B178648) and aryl-substituted acetylenes to form 1-phenyl isoquinoline derivatives. niscpr.res.in

For the synthesis of halogenated isoquinolines specifically, palladium-catalyzed reactions have been developed to selectively introduce bromine at the C4 position. For example, 2-alkynyl benzyl (B1604629) azides can undergo an electrocyclic reaction catalyzed by a palladium(II) bromide/copper(II) bromide system to yield 4-bromoisoquinolines. researchgate.net

Ortho-Directed Lithiation and Related Metalation Strategies for Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org

In the context of isoquinoline synthesis, the fluorine atom can act as a directing group in lithiation reactions. mdpi.com For example, the synthesis of 8-fluoro-3,4-dihydroisoquinoline can be achieved through a directed ortho-lithiation of 2-(3-fluorophenyl)ethylamine derivatives. mdpi.com The resulting lithiated intermediate can then be trapped with an electrophile, such as dimethylformamide (DMF), to introduce a formyl group, which can subsequently be cyclized to form the dihydroisoquinoline ring. mdpi.com

This strategy is not limited to fluorine and can be applied with other directing groups. The strategic placement of substituents on the isoquinoline precursor allows for precise control over the site of metalation and subsequent functionalization. For instance, the metalation of alkoxy-substituted isoquinolines at the C-1 position, followed by reaction with an electrophile like iodine, provides a route to 1-substituted isoquinolines. d-nb.info These intermediates can then undergo further transformations, such as Suzuki cross-coupling reactions. d-nb.info

The choice of the metalating agent is also crucial. While n-butyllithium is commonly used, hindered amide bases like TMPMgCl·LiCl (Knochel-Hauser base) have proven effective for the direct metalation of substituted isoquinolines, including at the C-1 position. beilstein-journals.org This approach has been utilized in the synthesis of analogues of pyridoacridine alkaloids. beilstein-journals.org

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

The transition from batch to continuous flow processing offers numerous advantages for the synthesis of chemical compounds, including improved safety, scalability, and process control. numberanalytics.comrsc.org These benefits are particularly relevant for the production of isoquinoline derivatives, which are often key components of pharmaceuticals and other high-value materials. rsc.org

Flow chemistry has been successfully applied to various reactions used in isoquinoline synthesis. For example, visible-light photocatalytic reactions, which are often well-suited for flow setups due to the improved light penetration, have been used for the synthesis of indolo[2,1-a]isoquinoline derivatives. thieme-connect.com In one reported method, a site-selective tri- and difluoroalkylation/cyclization reaction was performed in a continuous flow system using a cheap organic photocatalyst, leading to the desired products in moderate yields with short reaction times. thieme-connect.com

The development of new reaction conditions, including microwave-assisted synthesis and the application of flow chemistry, is a key area of future research in isoquinoline synthesis. numberanalytics.com The ability to perform multi-step syntheses in a continuous fashion, potentially integrating catalytic reactions and purification steps, holds great promise for the efficient and scalable production of 4-bromo-5-fluoroisoquinoline and its analogues. rsc.org

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 5 Fluoroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.comnumberanalytics.combyjus.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. pressbooks.pub The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and accelerating the reaction. masterorganicchemistry.combyjus.com

Comparative Analysis of Leaving Group Effects (Bromine vs. Fluorine)

In the context of SNAr reactions, the nature of the leaving group can significantly influence the reaction rate. Counterintuitively, for many nucleophilic aromatic substitutions, fluorine is a better leaving group than bromine or chlorine. masterorganicchemistry.comuomustansiriyah.edu.iq This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. uomustansiriyah.edu.iq The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. uomustansiriyah.edu.iq

Electronic and Steric Factors Governing Regioselectivity

The regioselectivity of SNAr reactions on substituted isoquinolines is governed by a combination of electronic and steric factors. wuxiapptec.com The electron-withdrawing nitrogen atom in the isoquinoline (B145761) ring deactivates the entire ring towards electrophilic attack but activates it for nucleophilic attack, particularly at the C1 and C3 positions. In 4-bromo-5-fluoroisoquinoline, the scenario is more complex due to the presence of the two halogen substituents on the benzene (B151609) ring portion.

The fluorine at C5 and bromine at C4 exert electron-withdrawing inductive effects, further activating the ring for nucleophilic attack. The position of attack will be determined by the relative stability of the resulting Meisenheimer intermediate. Attack at a position ortho or para to a strong electron-withdrawing group allows for resonance stabilization of the negative charge onto that group, leading to a faster reaction rate. masterorganicchemistry.combyjus.com In this compound, the interplay between the directing effects of the nitrogen atom and the two halogens would determine the ultimate site of substitution. Steric hindrance from the bulky bromine atom could also influence the approach of the nucleophile.

Electrophilic Aromatic Substitution (SEAr) Reactions

Influence of Halogen Substituents on Electrophilic Attack

Halogens are generally considered deactivating groups in SEAr reactions due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic. libretexts.org However, they are also ortho, para-directing because their lone pairs can donate electron density through resonance to stabilize the carbocation intermediate (arenium ion) formed during the attack at these positions. libretexts.org

In this compound, both the bromine and fluorine atoms, along with the deactivating effect of the pyridine (B92270) ring, would significantly reduce the reactivity towards electrophiles. The directing effects of the two halogens would be in opposition. The fluorine at C5 would direct incoming electrophiles to the C6 and C8 positions, while the bromine at C4 would direct towards the C3 and C5 positions (with C5 already being substituted). The inherent directing effect of the isoquinoline ring itself, which generally favors substitution on the benzene ring portion, further complicates the prediction of the major product. The outcome of an electrophilic substitution reaction on this substrate would likely be a mixture of isomers, with the precise ratio depending on the specific electrophile and reaction conditions.

Computational Modeling of Reaction Intermediates and Transition States

Computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, including the structures and energies of intermediates and transition states. rsc.org For complex molecules like this compound, computational modeling could provide significant insights into the regioselectivity of both SNAr and SEAr reactions.

Radical and Organometallic Mechanistic Considerations

Beyond ionic substitution reactions, the halogen atoms on this compound open the door to transformations involving radical and organometallic intermediates. The carbon-bromine bond is generally weaker than the carbon-fluorine bond, suggesting that bromine could be selectively involved in certain reactions.

For instance, the bromine atom could participate in radical reactions, such as those initiated by radical initiators. thieme-connect.de Organometallic cross-coupling reactions, like Suzuki, Heck, or Sonogashira couplings, are also highly relevant. These reactions typically proceed via the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond. Given the greater reactivity of aryl bromides compared to aryl fluorides in such reactions, it is expected that this compound would selectively undergo cross-coupling at the C4 position, leaving the fluorine atom at C5 intact. This selective reactivity allows for the sequential functionalization of the molecule.

Electrochemical Behavior and Oxidation Pathways

Detailed experimental studies on the electrochemical behavior and specific oxidation pathways of this compound are not extensively documented in publicly available scientific literature. The electrochemical characteristics of heteroaromatic systems are significantly influenced by the nature and position of their substituents. The presence of a bromine atom at the C4 position and a fluorine atom at the C5 position on the isoquinoline core suggests that the compound would be electrochemically active, though its precise oxidation and reduction potentials have not been reported.

For context, research has been conducted on the electrochemical properties of a structurally related compound, 4-fluoroisoquinoline-5-sulfonyl chloride, and its N-(1-hydroxypropan-2-yl)sulfonamide derivative. researchgate.net A study utilizing cyclic voltammetry in acetonitrile (B52724) revealed that these compounds undergo irreversible oxidation. researchgate.net The peak potentials for these oxidations are detailed in the table below. It is crucial to note that the sulfonyl chloride and sulfonamide groups at the C5 position have different electronic effects than the bromo group in the target compound, meaning these values are not directly transferable but offer a glimpse into the electrochemistry of a substituted 4-fluoroisoquinoline (B1268607) scaffold.

| Compound | Oxidation Peak Potential (Ep) vs. Ag/0.1 M AgNO3 | Solvent | Notes |

|---|---|---|---|

| Naphtho[1,8-b,c]-1,5-dithiocin | 0.70 V | Acetonitrile | Irreversible oxidation. The study identified this compound as compound 4. researchgate.net |

| Naphtho[1,8-c,d]-1,2-dithiole | 0.47 V | Acetonitrile | Irreversible oxidation. The study identified this compound as compound 5. researchgate.net |

Controlled-potential electrolysis of one of the related sulfonyl compounds resulted in oxidation at the sulfur atom, yielding the corresponding sulfoxide. researchgate.net This suggests that for certain substituted isoquinolines, the oxidation may be localized on the substituent rather than the aromatic ring system.

Without direct experimental evidence for this compound, any proposed oxidation pathway would be purely speculative. Further research, including cyclic voltammetry and controlled-potential electrolysis studies, would be necessary to elucidate the specific electrochemical behavior, determine oxidation potentials, and identify the resulting products and mechanistic pathways for this particular compound.

Computational and Theoretical Chemistry Studies of 4 Bromo 5 Fluoroisoquinoline and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemical research, providing a framework to determine molecular properties from first principles. fu-berlin.de For complex heterocyclic systems such as 4-bromo-5-fluoroisoquinoline, these calculations are invaluable for elucidating electronic structure and predicting reactivity.

Density Functional Theory (DFT) has become a widespread and successful framework for describing the electronic ground state of molecules, often with accuracy that is in good agreement with experimental results. youtube.com It is routinely applied to calculate a wide array of molecular properties, including energies, thermodynamic data, molecular geometries, charge distributions, and reaction pathways. fu-berlin.de

In the study of isoquinoline (B145761) and its derivatives, DFT methods, such as those employing the B3LYP functional, are used to perform ground state geometry optimization. mdpi.com From these optimized structures, further analyses can be conducted. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding molecular reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap, for instance, provides a quantitative measure of the molecule's excitability and chemical hardness.

Furthermore, DFT is employed to map reaction pathways and understand mechanisms. fu-berlin.de For example, calculations have been used to investigate the water oxidation mechanism catalyzed by ruthenium complexes bearing a 6-fluoroisoquinoline (B87247) ligand, providing insights into the proton-coupled electron transfer (PCET) processes involved. researchgate.net The analysis of Mulliken atomic charges and the molecular electrostatic potential (MEP) surface can validate the reactive sites within a molecule, guiding predictions of how it will interact with other chemical species. researchgate.net

Table 1: Examples of Molecular Properties Predicted by DFT for Isoquinoline Analogues

| Property | Description | Relevance to Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's kinetic stability and polarizability. A smaller gap suggests higher reactivity. researchgate.net |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences intermolecular forces, solubility, and interactions with polar reagents or solvents. |

| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers in the molecule. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visually identifies sites for electrophilic and nucleophilic attack. researchgate.net |

Semi-empirical methods are simplified versions of Hartree-Fock theory that offer a balance between computational cost and accuracy, making them suitable for larger molecular systems. numberanalytics.com These methods, such as MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Model 3), are based on the Neglect of Differential Diatomic Overlap (NDDO) approximation. uni-muenchen.de They reduce computational expense by neglecting many of the smaller electron-electron repulsion integrals and introducing parameters derived from experimental data to compensate for the approximations. core.ac.uk

While DFT is often preferred for accuracy, semi-empirical methods are valuable for initial conformational searches and for studying large systems. For instance, semi-empirical molecular orbital methods (MNDO and AM1) have been used to analyze the molecular orbitals of naphthalene (B1677914) derivatives, which are structurally analogous to the isoquinoline core. researchgate.net This type of analysis helps in understanding the electronic interactions within the molecule as a function of its geometry. researchgate.net

Table 2: Comparison of Common Semi-Empirical Methods

| Method | Underlying Approximation | Key Feature |

| CNDO | Complete Neglect of Differential Overlap | The simplest method, neglects all three- and four-center two-electron integrals. numberanalytics.com |

| INDO | Intermediate Neglect of Differential Overlap | An improvement over CNDO, it includes one-center exchange integrals to better describe electron spin states. numberanalytics.com |

| MNDO | Modified Neglect of Diatomic Overlap | Aims to correct for the systematic over-repulsion of molecules found in earlier methods. uni-muenchen.de |

| AM1 | Austin Model 1 | A re-parameterized version of MNDO with modified core-repulsion functions to better handle hydrogen bonds. uni-muenchen.de |

| PM3 | Parametric Model number 3 | Another variant of MNDO where parameters are derived automatically by comparing a larger set of computed vs. experimental data. uni-muenchen.de |

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. whiterose.ac.uk For a molecule like this compound, theoretical calculations can help assign experimental spectra and predict the spectroscopic properties of unknown derivatives.

DFT calculations are widely used to predict vibrational frequencies (FT-IR and FT-Raman). researchgate.net The calculated harmonic frequencies are often scaled to account for anharmonicity and other systematic errors, leading to good agreement with experimental spectra. Potential Energy Distribution (PED) analysis can then be used to provide precise vibrational assignments for the observed bands. researchgate.net

Nuclear Magnetic Resonance (NMR) parameters can also be accurately predicted. The Gauge-Invariant Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data recorded in solution. researchgate.net Additionally, other properties like the predicted collision cross-section (CCS) values, which are relevant to ion mobility spectrometry-mass spectrometry, can be calculated for related compounds like 4-bromo-8-fluoroisoquinoline. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for an Isomer, 4-bromo-8-fluoroisoquinoline

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 225.96622 | 136.9 |

| [M+Na]⁺ | 247.94816 | 150.6 |

| [M-H]⁻ | 223.95166 | 142.2 |

| [M+K]⁺ | 263.92210 | 139.0 |

| (Data sourced from PubChemLite for the isomer 4-bromo-8-fluoroisoquinoline) uni.lu |

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure and non-covalent interactions of a molecule are crucial to its chemical and physical properties. Computational methods can predict the lowest energy (most stable) conformations and analyze the subtle forces that govern molecular packing and recognition.

DFT calculations have been successfully applied to predict the structures of isoquinoline derivatives. researchgate.net For example, in the case of 4-fluoroisoquinoline-5-sulfonyl chloride, calculations showed that the conformation is influenced by the need to minimize steric repulsion between the sulfonyl group and the adjacent fluorine atom. researchgate.net In more complex analogues, such as (S)-(−)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepan-1-ium chloride, the isoquinoline plane can be slightly deformed due to steric effects from bulky substituents. researchgate.net

These methods are particularly effective in studying intermolecular and intramolecular interactions. A notable example is the analysis of (S)-(−)-4-fluoro-N-(1-hydroxypropan-2-yl)isoquinoline-5-sulfonamide, where two different molecular conformations were observed in the crystal. researchgate.net Computational studies helped rationalize the presence of an intramolecular bifurcated hydrogen bond involving N-H···F and N-H···O interactions in one conformer, and a single N-H···F bond in the other. numberanalytics.comresearchgate.net Such hydrogen bonds can be detected experimentally, for instance through coupling observed in ¹H NMR spectra. researchgate.net

Table 4: Computational Analysis of Intermolecular Interactions in Isoquinoline Analogues

| Type of Interaction | Description | Computational Method | Example from Analogues |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O, F) and another nearby electronegative atom. | DFT, NBO Analysis | Intramolecular N-H···F and N-H···O bonds in 4-fluoro-5-sulfonylisoquinoline derivatives. researchgate.net |

| Steric Repulsion | Repulsive forces between electron clouds of nearby non-bonded atoms or groups. | DFT Geometry Optimization | Minimized steric repulsion between the sulfonyl group and fluorine atom dictates the conformation of 4-fluoroisoquinoline-5-sulfonyl chloride. researchgate.net |

| π-π Interactions | Attractive, noncovalent interactions between aromatic rings. | DFT, Symmetry-Adapted Perturbation Theory (SAPT) | Analysis of packing in crystal structures to identify significant π-π stacking. researchgate.net |

Computational Models for Regioselectivity Prediction in Substitution Reactions

For a multi-substituted aromatic system like this compound, predicting the outcome of further substitution reactions is a significant challenge. Computational models are essential for predicting the regioselectivity of such reactions, including electrophilic and nucleophilic aromatic substitutions.

The reactivity of different positions on the isoquinoline ring is governed by the electronic effects of the existing substituents (the bromine and fluorine atoms) and the heterocyclic nitrogen atom. DFT calculations of electron density, molecular electrostatic potential, and frontier orbital densities (Fukui functions) can identify the most probable sites for attack. researchgate.net For instance, a site with a high LUMO density would be a prime target for a nucleophile, while a site with high HOMO density is susceptible to electrophiles.

Studies on the synthesis of related quinolines and isoquinolines have used computational methods to rationalize observed regioselectivity. researchgate.net For example, in the case of m-substituted aryl precursors leading to isoquinolines, good regioselectivity was observed, which can be understood by analyzing the stability of reaction intermediates. rsc.org The strong inductive effect of fluorine is known to deactivate the ortho position towards electrophilic attack, a factor that computational models can quantify. dur.ac.uk For this compound, these models would be critical in predicting whether a subsequent reaction, such as a Suzuki or Buchwald-Hartwig cross-coupling, would occur preferentially at the C4-Br bond or if other positions would be activated. rsc.org

Table 5: Conceptual Model for Predicting Regioselectivity in an Isoquinoline System

| Position on Ring | Mulliken Charge (a.u.) | Fukui Index (f⁻) for Nucleophilic Attack | Predicted Reactivity towards Nucleophiles |

| C-1 | Positive | High | High |

| C-3 | Positive | Moderate | Moderate |

| C-4 (with Br) | Slightly Positive | Low | Low (site of existing substituent) |

| C-6 | Negative | Very Low | Very Low |

| C-7 | Negative | Very Low | Very Low |

| C-8 | Slightly Negative | Low | Low |

| (This table is a conceptual representation based on general principles of isoquinoline reactivity and is not derived from specific calculations on this compound). |

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 5 Fluoroisoquinoline

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for 4-Bromo-5-fluoroisoquinoline is not widely available in published literature, the analysis of structurally similar compounds allows for a detailed projection of its solid-state characteristics. For instance, studies on derivatives like 4-fluoroisoquinoline-5-sulfonyl chloride reveal that the isoquinoline (B145761) ring system is largely planar. researchgate.netresearchgate.net However, minor distortions can be induced by bulky substituents or specific crystal packing forces. researchgate.netresearchgate.net In the case of this compound, the bromine and fluorine atoms are not excessively large, and computational models predict a predominantly planar geometry. vulcanchem.com

A hypothetical crystal structure analysis of this compound would be expected to confirm the connectivity and provide precise measurements of the carbon-carbon, carbon-nitrogen, carbon-bromine, and carbon-fluorine bond lengths. Furthermore, it would reveal the nature of intermolecular interactions, such as π–π stacking between the aromatic rings, which govern the crystal packing arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

A complete NMR analysis of this compound involves acquiring proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) spectra.

¹H NMR: The proton NMR spectrum would display signals for the five protons on the isoquinoline core. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents. Protons on the pyridine (B92270) ring would typically appear at a lower field (higher ppm) than those on the benzene (B151609) ring. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets), which help to assign each signal to a specific position.

¹³C NMR: The carbon-13 NMR spectrum would show nine distinct signals, one for each carbon atom in the molecule. The carbon atoms bonded directly to the electronegative fluorine and bromine atoms (C5 and C4, respectively) would exhibit characteristic shifts. The C-F bond would also introduce coupling, causing the C5 signal and those of neighboring carbons to appear as doublets with specific coupling constants (J-coupling).

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative. It is expected to show a single resonance for the fluorine atom at the C5 position. The chemical shift of this signal is sensitive to the electronic environment. Based on data from analogous compounds like 8-bromo-7-fluoroisoquinoline, this shift is predicted to be around -110 ppm. vulcanchem.com Coupling to nearby protons (e.g., H6) would likely be observed, providing further structural confirmation.

The following table outlines the anticipated NMR data for this compound, based on analyses of similar halogenated isoquinolines. kuleuven.bemdpi.comacs.orgup.ac.zachemicalbook.com

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

| ¹H | 7.0 - 9.0 | Doublets, Triplets, Multiplets |

| ¹³C | 110 - 160 | Singlets and doublets (due to C-F coupling) |

| ¹⁹F | ~ -110 | Multiplet (due to coupling with protons) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are excellent for identifying functional groups and providing a molecular "fingerprint". uni-siegen.de While IR spectroscopy measures the absorption of light due to vibrations that cause a change in the dipole moment, Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability. ksu.edu.sa

For this compound, the spectra would be characterized by several key vibrational modes:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

C=C and C=N Ring Stretching: A series of sharp bands between 1400-1650 cm⁻¹ are characteristic of the isoquinoline ring system.

C-F Stretching: A strong absorption in the IR spectrum is expected in the 1000-1300 cm⁻¹ range.

C-Br Stretching: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Ring C=C/C=N Stretch | 1400 - 1650 | IR, Raman |

| C-H In-plane Bend | 900 - 1300 | IR, Raman |

| C-F Stretch | 1000 - 1300 | IR (strong) |

| C-Br Stretch | 500 - 650 | IR, Raman |

Mass Spectrometry Techniques (e.g., HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula.

For this compound (C₉H₅BrFN), HRMS would be used to confirm its molecular weight and composition. The presence of bromine, which has two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (the M+ and M+2 peaks). This pattern is a definitive indicator of a monobrominated compound.

The calculated exact masses for the primary isotopic ions are detailed in the table below.

| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)]⁺ | C₉H₅⁷⁹BrFN⁺ | 224.9611 |

| [M(⁸¹Br)]⁺ | C₉H₅⁸¹BrFN⁺ | 226.9590 |

| [M(⁷⁹Br)+H]⁺ | C₉H₆⁷⁹BrFN⁺ | 225.9689 |

| [M(⁸¹Br)+H]⁺ | C₉H₆⁸¹BrFN⁺ | 227.9669 |

Analysis of the fragmentation pattern can also provide structural information. The cleavage of the C-Br bond would be an expected fragmentation pathway under typical ionization conditions.

Ultraviolet-Visible (UV-Vis) and Photoelectron Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). msu.edu For aromatic systems like isoquinoline, characteristic absorptions corresponding to π → π* transitions are observed. researchgate.net The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show strong absorption bands in the 200-400 nm range, typical for the isoquinoline chromophore. researchgate.netup.ac.za The halogen substituents may cause small shifts (bathochromic or hypsochromic) in the absorption maxima compared to the parent isoquinoline.

Photoelectron spectroscopy (PES) is a more advanced technique that provides direct information about the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. While UV-Vis probes transitions between electronic states, PES measures the absolute binding energies of electrons in their orbitals. A PES study of this compound could distinguish the energies of the π-system's molecular orbitals and the lone pair orbitals on the nitrogen, bromine, and fluorine atoms, offering deep insight into its electronic makeup. researchgate.net

Synthetic Applications and Derivatization Strategies of 4 Bromo 5 Fluoroisoquinoline

Strategic Functionalization via Cross-Coupling Reactions

The presence of a bromine atom at the C4 position of 4-bromo-5-fluoroisoquinoline makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are instrumental in derivatizing halogenated heterocycles. For bromo-fluoro substituted isoquinolines, the bromine atom is the more reactive site for these transformations.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of similar substrates, such as 8-bromo-7-fluoroisoquinoline, demonstrates that the bromine atom readily participates in Suzuki-Miyaura couplings with various aryl boronic acids. vulcanchem.com This reaction is generally tolerant of a wide range of functional groups and proceeds under mild conditions. nih.gov The reaction typically employs a palladium catalyst and a base to facilitate the transmetalation step. ikm.org.my For instance, palladium-catalyzed coupling of 4-bromo-1-methoxyisoquinoline (B1292691) with arylboronic acids has been successfully demonstrated. smolecule.com

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, creating a carbon-carbon bond between an sp-hybridized carbon and an sp2-hybridized carbon. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. commonorganicchemistry.comlibretexts.org The reactivity order of halogens (I > Br > Cl) indicates that the bromo substituent at C4 is a suitable handle for this transformation. libretexts.org This method allows for the introduction of alkynyl moieties, which are themselves versatile functional groups for further chemical elaboration. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds by reacting an aryl halide with an amine. wuxiapptec.comresearchgate.net The bromine at the C4 position of this compound can be replaced with a variety of primary and secondary amines, amides, or other nitrogen nucleophiles. vulcanchem.com This reaction is crucial for synthesizing compounds with potential biological activity, as the introduction of nitrogen-containing functional groups is a common strategy in medicinal chemistry. The choice of ligand, base, and reaction temperature is critical for optimizing the Buchwald-Hartwig amination. wuxiapptec.com

A key synthetic advantage of this compound is the ability to selectively functionalize the two halogen atoms. The significant difference in reactivity between the carbon-bromine and carbon-fluorine bonds under palladium-catalyzed conditions allows for orthogonal derivatization.

The C-Br bond is considerably more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-F bond. vulcanchem.com Consequently, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions can be performed selectively at the C4 position, leaving the fluorine atom at C5 untouched. vulcanchem.com This inertness of the fluorine atom under these conditions allows it to be carried through a synthetic sequence, where it can influence the electronic properties and conformation of the molecule or serve as a site for later functionalization under different reaction conditions. This selective reactivity is a cornerstone for building molecular complexity in a controlled manner.

Synthesis of Polyhalogenated Isoquinoline (B145761) Derivatives as Versatile Synthetic Handles

The this compound core can be a precursor for creating even more complex, polyhalogenated isoquinolines. These multi-functionalized scaffolds are valuable as they provide several reaction sites for sequential and site-selective derivatization. For example, methodologies exist for the synthesis of complex structures like 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline. This demonstrates that the isoquinoline ring can be further halogenated.

Synthetic strategies often involve directed ortho-metalation followed by trapping with an electrophilic halogen source. vulcanchem.com While starting from this compound, it is conceivable that further halogenation could be achieved at other positions on the isoquinoline ring system, depending on the directing effects of the existing substituents and the reaction conditions employed. Such polyhalogenated isoquinolines serve as highly versatile intermediates for creating diverse chemical libraries through sequential, chemoselective cross-coupling reactions at the different halogen sites.

Preparation of Diverse Isoquinoline-Based Scaffolds for Chemical Library Development

The ability to perform selective functionalization on the this compound core makes it an excellent starting point for the development of chemical libraries. Such libraries, containing a multitude of structurally related compounds, are essential tools in drug discovery and materials science. rsc.org

By employing the cross-coupling reactions discussed previously, a wide variety of substituents can be introduced at the C4 position. For instance, a library of compounds could be generated by reacting this compound with a diverse set of boronic acids (via Suzuki-Miyaura coupling), terminal alkynes (via Sonogashira coupling), and amines (via Buchwald-Hartwig amination). The resulting products retain the 5-fluoro substituent, which can be important for modulating physicochemical properties or for serving as a spectroscopic probe (¹⁹F NMR). The development of such libraries from a common intermediate allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. acs.org

Advanced Research Areas and Future Perspectives on Halogenated Isoquinolines

Integration into Catalysis and Advanced Materials Research (e.g., OLEDs, Solar Cells)

While specific studies focusing exclusively on 4-Bromo-5-fluoroisoquinoline in advanced materials are emerging, the broader class of halogenated isoquinolines has demonstrated considerable potential. These compounds are being explored as key components in the development of next-generation technologies.

Advanced Materials: Halogenated heterocyclic compounds are utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials smolecule.com. The incorporation of halogen atoms can tune the electronic properties of the isoquinoline (B145761) core, influencing the HOMO/LUMO energy levels, which is critical for designing efficient charge-transporting and emissive materials. For instance, related compounds like 4-Bromo-7-chloro-6-fluoroisoquinoline serve as building blocks in material science applications smolecule.com. The specific substitution pattern in this compound, with its electron-withdrawing fluorine and polarizable bromine, could offer a unique combination of stability and electronic characteristics beneficial for organic electronics.

Catalysis: The isoquinoline framework is a known structural motif in ligands for coordination chemistry, capable of enhancing catalytic processes smolecule.com. The introduction of halogens can modulate the electron density on the nitrogen atom, thereby tuning the coordination properties of the ligand. Analogous compounds such as 6-fluoroisoquinoline (B87247) have been successfully incorporated into monomeric ruthenium polypyridyl complexes that act as highly active molecular catalysts for water oxidation researchgate.net. This suggests that this compound could similarly function as a valuable ligand, with its C-Br bond also offering a potential secondary reaction site for catalyst anchoring or modification.

Development of Novel Synthetic Methodologies for Architecturally Complex Isoquinoline Derivatives

This compound is a versatile synthetic intermediate for the construction of more elaborate molecules, particularly those with pharmacological relevance. The differential reactivity of the C-Br and C-F bonds, along with the activated isoquinoline core, provides multiple avenues for chemical modification.

A Valuable Synthetic Building Block: The synthesis of this compound itself has been reported, for example, from 5-Amino-4-bromo-isoquinoline through a diazotization-fluorination sequence (a Sandmeyer-type reaction) using fluoroboric acid and sodium nitrite (B80452) google.com. This positions it as an accessible intermediate for further derivatization google.com.

The C-4 bromine atom is a particularly powerful synthetic handle. 4-Haloisoquinolines are established as pivotal starting materials for synthesizing compounds with important pharmacological activities, such as protein kinase C ζ (PKCζ) inhibitors and pan-genotypic hepatitis C virus (HCV) NS3/4A protease inhibitors acs.org. The C-Br bond is readily functionalized through a variety of modern cross-coupling reactions, enabling the construction of architecturally complex isoquinoline derivatives. These transformations include:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds. acs.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. acs.org

Stille Coupling: Reaction with organostannanes for C-C bond formation. acs.org

The development of cost-effective and site-selective methods to introduce halogens at the C-4 position of the isoquinoline nucleus, such as Boc2O-mediated dearomatization-halogenation strategies, has further expanded the accessibility of precursors like this compound for these applications acs.org.

Theoretical Advancements in Understanding Halogen-Mediated Reactivity

The reactivity and interaction profile of this compound are governed by the interplay of electronic and steric effects originating from its halogen substituents. Theoretical and structural studies on related molecules provide insight into the forces at play.

The fluorine atom at C-5 and the bromine atom at C-4 create a unique electronic landscape. Both are electron-withdrawing, yet they differ significantly in size and ability to participate in non-covalent interactions like halogen bonding. The study of analogous compounds offers a predictive framework for understanding this reactivity. For example, single-crystal X-ray analysis of 4-fluoroisoquinoline-5-sulfonyl chloride revealed that the conformation of the sulfonyl chloride group is dictated by the need to minimize steric repulsion with the adjacent C-4 fluorine atom researchgate.netresearchgate.net. This forces one of the sulfonyl oxygen atoms to lie nearly in the plane of the isoquinoline ring researchgate.netresearchgate.net.

This documented steric influence of a C-4 fluorine on a C-5 substituent strongly suggests that the C-4 bromine in this compound would exert similar, if not greater, steric and electronic effects on the adjacent C-5 fluorine. This halogen-halogen and halogen-heterocycle interplay is crucial for:

Directing Site Selectivity: The electronic perturbations can influence the regioselectivity of further electrophilic or nucleophilic substitution reactions on the ring.

Conformational Control: Steric clashes can dictate the preferred orientation of substituents introduced via the C-Br bond, influencing how the final molecule docks with biological targets.

Halogen Bonding: The electropositive sigma-hole on the bromine atom could direct intermolecular interactions, a feature increasingly exploited in crystal engineering and drug design.

Theoretical advancements, including Density Functional Theory (DFT) calculations, are essential for precisely modeling these halogen-mediated effects. Such studies can predict reaction pathways, rationalize observed selectivities, and guide the rational design of new functional molecules based on the this compound scaffold.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 351457-58-4 moldb.comguidechem.com |

| Molecular Formula | C₉H₅BrFN moldb.comguidechem.com |

| Molecular Weight | 226.05 g/mol moldb.com |

| Monoisotopic Mass | 224.95894 g/mol epa.gov |

| IUPAC Name | This compound guidechem.com |

| pKa (Predicted) | 2.36 ± 0.14 guidechem.com |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Bromo-5-fluoroisoquinoline with high purity?

- Methodology : Use halogenation reactions (e.g., bromination of fluorinated isoquinoline precursors) under controlled conditions (temperature: 0–5°C, inert atmosphere). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Critical Data : Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane/ethyl acetate). Final compound characterization requires H/C NMR (δ 8.2–8.5 ppm for aromatic protons) and HRMS (theoretical [M+H]: 226.05) .

Q. How can analytical techniques differentiate this compound from structural analogs?

- Methodology : Combine spectroscopic and chromatographic methods:

- NMR : Compare coupling constants (e.g., in fluoro-substituted positions) and aromatic splitting patterns.

- HPLC-MS : Use retention time alignment and isotopic patterns (bromine’s 1:1 Br/Br signature) .

Q. What solvents and conditions stabilize this compound during storage?

- Methodology : Store in anhydrous DMSO or DMF under nitrogen at –20°C to prevent hydrolysis of the bromine substituent. Monitor stability via periodic NMR analysis (disappearance of aromatic peaks indicates degradation) .

Advanced Research Questions

Q. How do competing reaction pathways affect the yield of this compound in cross-coupling reactions?

- Methodology : Use kinetic studies (e.g., in situ IR spectroscopy) to track intermediates. Compare Suzuki-Miyaura vs. Buchwald-Hartwig coupling efficiencies under Pd catalysis (e.g., Pd(OAc)/XPhos). Optimize ligand-to-metal ratios to suppress β-hydride elimination pathways .

- Data Contradiction : Lower yields (<50%) in Suzuki reactions may arise from steric hindrance at C-4 bromine. Contrast with higher yields (>75%) in C-5 fluorinated analogs due to electronic effects .

Q. What computational models predict the regioselectivity of electrophilic substitutions in this compound?

- Methodology : Apply density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density and Fukui indices. Validate predictions with experimental bromination/fluorination outcomes (e.g., preferential substitution at C-6 vs. C-7) .

Q. How can inconsistencies in biological activity data for this compound derivatives be resolved?

- Methodology :

- Statistical Analysis : Use ANOVA to compare IC values across multiple assays (e.g., kinase inhibition vs. cytotoxicity).

- Structural Confounders : Control for impurities (e.g., residual Pd catalysts) via ICP-MS and replicate experiments with rigorously purified batches .

Q. What strategies improve the reproducibility of this compound-based catalytic systems?

- Methodology :

- Standardization : Pre-dry solvents (MgSO) and reagents (molecular sieves).

- Error Analysis : Quantify batch-to-batch variability using control experiments (e.g., replicate Grignard reactions) and report confidence intervals for yields .

Methodological Frameworks

- Experimental Design : Apply the PICO framework (Population: reaction components; Intervention: catalytic conditions; Comparison: alternative substituents; Outcome: yield/purity) to structure hypothesis testing .

- Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with gaps in halogenated isoquinoline chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.